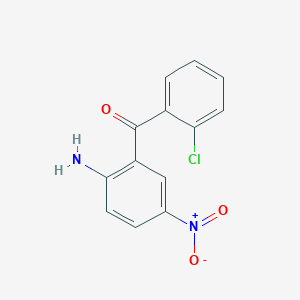

2-Amino-5-nitro-2'-chlorobenzophenone

描述

2-Amino-2'-chloro-5-nitrobenzophenone (CAS 2011-66-7) is a yellow crystalline powder with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol . It is synthesized via a Friedel-Crafts acylation reaction between p-nitroaniline and o-chlorobenzoyl chloride, yielding a compound critical in pharmaceutical manufacturing. Notably, it serves as a precursor to clonazepam, a benzodiazepine used to treat seizures and anxiety disorders . Its melting point ranges from 115–120°C, and it features distinct functional groups: an amino group at position 2, a chloro group at position 2', and a nitro group at position 3. These substituents contribute to its chemical reactivity and role in drug synthesis .

属性

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGBWVSVMLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173927 | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-66-7 | |

| Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

The process begins with the acylation of para-nitroaniline (4-nitroaniline), where the amino group acts as a nucleophile attacking the carbonyl carbon of ortho-chlorobenzoyl chloride. Zinc chloride facilitates the reaction by polarizing the carbonyl group, enhancing electrophilicity. The reaction proceeds under anhydrous conditions at elevated temperatures (130–205°C) to prevent intermediate solidification and ensure complete conversion.

Key Steps:

-

Mixing Reactants : Ortho-chlorobenzoyl chloride and zinc chloride are combined in a reactor.

-

Gradual Addition of Para-Nitroaniline : Added in small portions to control exothermicity.

-

High-Temperature Reaction : Maintained at 200–205°C for 1 hour to complete the acylation.

-

Workup : Dilution with acetic acid, sequential washes with hydrochloric acid and sodium hydroxide, and filtration to isolate the product.

Table 1: Reaction Parameters for Direct Acylation

| Parameter | Details |

|---|---|

| Reactants | Para-nitroaniline, ortho-chlorobenzoyl chloride |

| Catalyst | Zinc chloride (2.087 kg per 1.657 kg para-nitroaniline) |

| Temperature Range | 130–205°C |

| Reaction Time | 1 hour at 200–205°C |

| Solvent | Toluene (for large-scale reactions) |

| Yield | Not explicitly stated; isolated via pH-controlled precipitation |

Advantages Over Traditional Nitration Routes

Prior methods relied on nitrating 2-amino-2'-chlorobenzophenone, which introduced isomeric contaminants due to the nitro group's meta-directing nature. The patented acylation method circumvents this issue by pre-installing the nitro group on the aniline precursor, ensuring regioselectivity. This specificity is critical for pharmaceutical applications, where impurity profiles must meet stringent regulatory standards.

Table 2: Comparison of Acylation vs. Nitration Methods

| Aspect | Acylation Method | Nitration Method |

|---|---|---|

| Regioselectivity | High (avoids isomers) | Low (produces isomeric byproducts) |

| Reaction Conditions | Anhydrous, high-temperature | Acidic, moderate-temperature |

| Catalyst | Zinc chloride | Sulfuric/nitric acid mixture |

| Scalability | Suitable for continuous flow reactors | Limited by side reactions |

Industrial-Scale Optimization

The patented method is adaptable to large-scale production through continuous flow reactors , which enhance heat transfer and reduce safety risks associated with exothermic reactions. Key optimizations include:

-

Temperature Control : Precise thermal management prevents decomposition of intermediates.

-

Solvent Recovery : Toluene is recycled post-reaction to minimize waste.

-

pH-Controlled Isolation : Adjusting the pH to 11 with sodium hydroxide ensures efficient precipitation of the product while removing acidic impurities.

Quality Control and Analytical Validation

Post-synthesis, the compound is validated using chromatographic techniques:

化学反应分析

反应类型: 2-氨基-2’-氯-5-硝基苯乙酮经历各种化学反应,包括:

还原: 硝基可以在钯催化剂存在下使用氢气等还原剂还原为氨基。

取代: 氯可以被其他亲核试剂(如氢氧根离子)取代,形成相应的衍生物。

氧化: 氨基可以在特定条件下被氧化为亚硝基或硝基.

常见试剂和条件:

还原: 氢气,钯催化剂。

取代: 氢氧化钠,氢氧化钾。

氧化: 高锰酸钾,硝酸。

主要形成的产物:

还原: 2-氨基-2’-氯-5-氨基苯乙酮。

取代: 2-羟基-2’-氯-5-硝基苯乙酮。

氧化: 2-亚硝基-2’-氯-5-硝基苯乙酮.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2-Amino-2'-chloro-5-nitrobenzophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. Specifically, it is involved in the synthesis of benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel benzodiazepine derivatives using this compound, demonstrating its effectiveness in enhancing therapeutic profiles while minimizing side effects .

Dyes and Pigments

The compound is utilized in producing specialized dyes and pigments. Its unique chemical structure allows it to provide vibrant colors for textiles and plastics, making it essential for industries such as fashion and manufacturing.

Data Table: Applications in Dyes

| Application Area | Specific Uses | Impact |

|---|---|---|

| Textiles | Dyeing fabrics | Enhanced colorfastness |

| Plastics | Pigmentation | Improved aesthetic appeal |

Analytical Chemistry

In analytical applications, 2-Amino-2'-chloro-5-nitrobenzophenone serves as a reagent for detecting and quantifying other substances. This capability is vital for quality control in laboratories.

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying complex mixtures.

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity for biological samples.

- Thin Layer Chromatography (TLC): Useful for rapid screening.

Biological Research

The compound is employed in biological studies, particularly in cancer research. Its potential effects on cell growth and differentiation make it a valuable tool for investigating cellular processes.

Research Findings:

Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, thus providing a pathway for developing new therapeutic agents .

Material Science

In material science, 2-Amino-2'-chloro-5-nitrobenzophenone is explored for its properties in developing new materials, particularly coatings and polymers. Its chemical stability and reactivity allow for enhanced durability against environmental factors.

Material Properties Table

| Property | Description |

|---|---|

| Durability | Resistant to UV light |

| Chemical Stability | Maintains integrity under various conditions |

作用机制

2-氨基-2’-氯-5-硝基苯乙酮的作用机制主要与其作为苯二氮卓类药物合成中间体的作用有关。 在这种情况下,它通过促进苯二氮卓核心结构的形成而起作用,该结构已知与中枢神经系统中的γ-氨基丁酸 (GABA) 受体相互作用。 这种相互作用增强了 GABA 的抑制效应,从而产生抗焦虑和抗惊厥作用 .

类似化合物:

- 2-氨基-5-硝基苯乙酮

- 2-氯-5-硝基苯乙酮

- 2-氨基-2’-氯苯乙酮

比较: 2-氨基-2’-氯-5-硝基苯乙酮由于苯乙酮结构上同时存在氨基和硝基,使其具有独特的反应性和稳定性。 与 2-氨基-5-硝基苯乙酮相比,2-氨基-2’-氯-5-硝基苯乙酮中的氯提供了额外的取代反应位点,使其在合成应用中更加通用 .

相似化合物的比较

Structural Analogues and Their Properties

Below is a comparative analysis of 2-amino-2'-chloro-5-nitrobenzophenone and key analogues:

Pharmacological Relevance

- The nitro group in 2-amino-2'-chloro-5-nitrobenzophenone is critical for the GABAergic activity of clonazepam.

- Derivatives like the methylamino variant (CAS 89090-66-4) may offer improved pharmacokinetics but require further clinical validation .

生物活性

2-Amino-2'-chloro-5-nitrobenzophenone (CAS Number: 2011-66-7) is an organic compound with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol. This compound is recognized for its diverse applications in chemical synthesis, particularly as an intermediate in the production of benzodiazepines, which are widely used in medicinal chemistry for their anxiolytic and anticonvulsant properties.

The primary biological activity of 2-Amino-2'-chloro-5-nitrobenzophenone is linked to its role as a precursor in the synthesis of benzodiazepines. These compounds interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. This mechanism underpins the therapeutic potential of benzodiazepines derived from this compound, making it a subject of interest in pharmacological research.

Toxicological Profile

The safety and toxicity profile of 2-Amino-2'-chloro-5-nitrobenzophenone has been assessed through various studies:

- Acute Toxicity : The oral LD50 value in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Irritation Potential : No significant irritation effects have been observed on skin or eyes, suggesting it is relatively safe for handling under controlled conditions .

- Chronic Effects : Long-term exposure does not appear to produce chronic adverse health effects based on current animal model studies .

Endocrine Disruption

Research indicates that 2-Amino-2'-chloro-5-nitrobenzophenone does not exhibit endocrine-disrupting properties, which is significant for its safety profile in both laboratory and potential therapeutic applications .

Synthesis and Derivatives

This compound serves as a key intermediate in the synthesis of various benzodiazepine derivatives. The presence of both amino and nitro groups allows for multiple reaction pathways, including:

- Reduction : The nitro group can be reduced to an amino group, yielding derivatives such as 2-Amino-2’-chloro-5-aminobenzophenone.

- Substitution : The chloro group can be substituted with nucleophiles, leading to compounds like 2-Hydroxy-2’-chloro-5-nitrobenzophenone.

- Oxidation : The amino group can be oxidized to form nitroso derivatives.

Case Studies

- Benzodiazepine Synthesis : A study highlighted the efficient conversion of 2-Amino-2'-chloro-5-nitrobenzophenone into various benzodiazepines using modified synthetic routes. This work demonstrated the compound's versatility and importance in drug development .

- Enzyme Inhibition Studies : Research has utilized this compound to investigate its potential as an enzyme inhibitor, providing insights into its interactions at a molecular level within biological systems.

Comparative Analysis

The biological activity and chemical properties of 2-Amino-2'-chloro-5-nitrobenzophenone can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-nitrobenzophenone | Lacks chloro group; primarily used in dye synthesis | Limited pharmacological relevance |

| 2-Chloro-5-nitrobenzophenone | Similar structure; used in dye industry | Moderate biological activity |

| 2-Amino-2’-chlorobenzophenone | Directly related to benzodiazepine synthesis | Anxiolytic properties |

常见问题

Q. 1.1. What synthetic routes are available for preparing 2-amino-2'-chloro-5-nitrobenzophenone in laboratory settings?

The compound is primarily synthesized via Friedel-Crafts acylation using p-nitroaniline and o-chlorobenzoyl chloride. Key steps include:

- Reagent ratios : A 1:1 molar ratio of p-nitroaniline to o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Reaction conditions : Conducted under anhydrous conditions in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions like nitration or over-acylation.

- Purification : Recrystallization from ethanol yields yellow crystalline powder (melting point: 115–120°C) .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 277 (C₁₃H₁₀ClN₂O₃⁺) .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to minimize by-products like 2-amino-5-nitrobenzophenone or 2-amino-2',5-dichlorobenzophenone?

- Temperature control : Maintaining sub-10°C temperatures reduces undesired electrophilic substitution at the para-position of the benzoyl group .

- Catalyst selection : Using FeCl₃ instead of AlCl₃ may reduce over-acylation, as shown in analogous Friedel-Crafts reactions .

- Chromatographic monitoring : TLC (silica gel, hexane:ethyl acetate 7:3) identifies intermediates; HPLC (C18 column, acetonitrile/water gradient) quantifies impurities .

Q. 2.2. What methodologies are used to analyze 2-amino-2'-chloro-5-nitrobenzophenone as a clonazepam impurity in pharmaceutical formulations?

Q. 2.3. How does the compound degrade under alkaline conditions, and what are the implications for drug stability studies?

At pH >10, the 4,5-azomethine bond in clonazepam undergoes hydrolysis, yielding 2-amino-2'-chloro-5-nitrobenzophenone and carbostyril. Stability studies should:

Q. 2.4. What strategies are employed to synthesize derivatives of 2-amino-2'-chloro-5-nitrobenzophenone for structure-activity relationship (SAR) studies?

- Functional group modifications :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further coupling .

- Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl chloride intermediates for antimicrobial agents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported melting points (115–120°C vs. 147–149°C): How should researchers validate purity?

- Source analysis : Lower melting points (115–120°C) are reported in industrial chemical dictionaries , while higher values (147–149°C) derive from substituted analogs (e.g., 2-amino-5-chlorobenzophenone) .

- Resolution : Perform DSC (differential scanning calorimetry) to confirm purity. Impurities like unreacted p-nitroaniline depress melting points .

Q. 3.2. Conflicting spectral data for nitro group vibrations in FT-IR: What factors contribute to variability?

- Crystal polymorphism : Different packing arrangements shift NO₂ asymmetric stretches (±10 cm⁻¹).

- Solution vs. solid-state : Use ATR-FTIR (solid) for consistency; KBr pellets may introduce moisture artifacts .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。